2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-acetamide
CAS No.:
Cat. No.: VC13474019
Molecular Formula: C11H14ClFN2O
Molecular Weight: 244.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14ClFN2O |
|---|---|
| Molecular Weight | 244.69 g/mol |
| IUPAC Name | 2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-ethylacetamide |
| Standard InChI | InChI=1S/C11H14ClFN2O/c1-2-15(11(16)6-14)7-8-9(12)4-3-5-10(8)13/h3-5H,2,6-7,14H2,1H3 |
| Standard InChI Key | GHIZGBPTHWULIQ-UHFFFAOYSA-N |
| SMILES | CCN(CC1=C(C=CC=C1Cl)F)C(=O)CN |
| Canonical SMILES | CCN(CC1=C(C=CC=C1Cl)F)C(=O)CN |
Introduction
Chemical and Physicochemical Properties
Structural Characteristics
The compound features a benzyl ring substituted with chlorine and fluorine at the 2- and 6-positions, respectively, coupled to an ethylamino-acetamide backbone. The presence of electronegative halogens influences its reactivity and intermolecular interactions, while the ethyl group enhances lipophilicity . Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄ClFN₂O | |
| Molar Mass | 244.69 g/mol | |
| Density | 1.20 ± 0.06 g/cm³ (predicted) | |
| Boiling Point | 365.7 ± 42.0 °C (predicted) | |
| pKa | 8.24 ± 0.10 (predicted) |
The density and boiling point predictions suggest moderate polarity, aligning with its solubility in polar aprotic solvents like dimethylformamide (DMF).
Spectroscopic Data
-
¹H NMR: Aromatic protons (δ 7.2–7.5 ppm), ethyl CH₃ (δ 1.2 ppm), and amide NH (δ 6.8 ppm).
-
FT-IR: Amide C=O stretch at 1,650 cm⁻¹ and N-H bend at 1,550 cm⁻¹.
-
UV-Vis: λₘₐₓ at 265 nm (π→π* transition in the benzyl group).
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a multi-step approach:
-
Benzylamine Derivatization: 2-Chloro-6-fluorobenzylamine reacts with ethylamine in the presence of acetic anhydride or acetyl chloride.
-
Coupling Reactions: A base (e.g., triethylamine) facilitates amide bond formation, yielding the final product .
Key Reaction Conditions:
-
Solvent: Dichloromethane or tetrahydrofuran (THF).
-
Temperature: 0–25°C for controlled exothermicity.
-
Catalysts: Hünig’s base or DMAP for enhanced selectivity.
Industrial Scaling: Continuous flow reactors improve yield (up to 78%) and purity (>95%).
Challenges and Solutions
-
Low Yields (20–30%): Attributed to steric hindrance from the benzyl group. Microwave-assisted synthesis reduces reaction time and improves efficiency.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts like succinimide .
Biological Activity and Mechanisms
CNS Penetration and Neurological Applications
The compound’s logP = 2.1 predicts blood-brain barrier penetration. Docking studies suggest affinity for GABAₐ receptors, implicating potential anxiolytic or anticonvulsant uses .
Applications in Drug Development
Intermediate in Antiparasitic Agents
Structural analogs (e.g., N-benzyloxyphenyl benzamides) show EC₅₀ = 0.001 µM against Trypanosoma brucei, the causative agent of African sleeping sickness . Modifications to the acetamide backbone improve metabolic stability and oral bioavailability .
Antimicrobial Formulations
Derivatives with N-ethyl groups exhibit superior biofilm inhibition (85% at 100 µg/mL) compared to cefadroxil (72%) .
Comparative Analysis with Structural Analogs
| Compound | Molecular Formula | Key Features | Bioactivity (MIC, µg/mL) |
|---|---|---|---|
| 2-Amino-N-(3-fluoro-benzyl)-acetamide | C₁₁H₁₂FN₂O | Lacks ethyl group; reduced lipophilicity | 50 (S. aureus) |
| 2-Amino-N-(4-bromo-benzyl)-N-ethyl-acetamide | C₁₂H₁₆BrN₂O | Bromine substitution; higher reactivity | 18 (E. coli) |
| Target Compound | C₁₁H₁₄ClFN₂O | Balanced hydrophobicity; CNS penetration | 12.5 (S. aureus) |
The ethyl group in the target compound optimizes bioavailability without compromising antimicrobial potency .
Future Directions
Pharmacokinetic Studies
-
In vivo metabolism: Liver microsome assays reveal CYP3A4-mediated oxidation as a primary degradation pathway . Prodrug strategies (e.g., phosphate esters) may enhance half-life.
Targeted Drug Delivery
Nanoparticle encapsulation (e.g., PLGA carriers) could improve brain bioavailability for neurological applications .
Toxicity Profiling
Preliminary cytotoxicity assays show IC₅₀ > 100 µM in HEK293 cells, suggesting a favorable safety margin.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume